N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine: is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that have a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. The structure of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with butoxymethyl groups at the N2 and N4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with butoxymethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of intermediate mono- and di-substituted triazines, which are subsequently converted to the final product .
Industrial Production Methods
Industrial production of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified by recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxymethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted triazines with different functional groups.
Scientific Research Applications
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~4~-Bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine
- N~2~,N~4~-Bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine
- N~2~,N~4~-Bis(4-(piperazine-1-yl)phenyl)pyrimidine-2,4-diamine
Uniqueness
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of butoxymethyl groups. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
CAS No. |
66499-44-3 |
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Molecular Formula |
C13H26N6O2 |
Molecular Weight |
298.39 g/mol |
IUPAC Name |
2-N,4-N-bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C13H26N6O2/c1-3-5-7-20-9-15-12-17-11(14)18-13(19-12)16-10-21-8-6-4-2/h3-10H2,1-2H3,(H4,14,15,16,17,18,19) |
InChI Key |
NDCNGBJGEGNFCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCNC1=NC(=NC(=N1)N)NCOCCCC |
Origin of Product |
United States |
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